2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Overview
Description
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 2-position and a methyl group at the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Pathways
P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator , which may suggest certain stability and solubility characteristics.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase in mcf7 cells . They also induced apoptotic death of MCF7 cells and increased the percentage of fragmented DNA significantly .
Action Environment
The compound is a solid at room temperature and is stored in a refrigerator , which may suggest certain stability characteristics under specific environmental conditions.
Biochemical Analysis
Biochemical Properties
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical reactions within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound has demonstrated significant cytotoxic activity, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways by inhibiting CDK2, which in turn affects gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase, ultimately inducing apoptosis in cancer cells. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes responsible for its metabolism, leading to the formation of metabolites that may also exhibit biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is essential for its interaction with CDK2 and other nuclear proteins, thereby influencing cell cycle regulation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with N-methylpyrrole-2-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote cyclization, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dechlorinated and reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 2-chloro-5H-pyrrolo[3,2-d]pyrimidine
- N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Uniqueness
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group enhances its reactivity and potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-9-6-5-4(2-3-10-5)11-7(8)12-6/h2-3,10H,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLYAPOMSVKCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-41-9 | |
Record name | 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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